molecular formula C7H6BrF3N2 B1409193 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine CAS No. 1227586-26-6

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine

Cat. No.: B1409193
CAS No.: 1227586-26-6
M. Wt: 255.03 g/mol
InChI Key: HAVFUNWERUCGBB-UHFFFAOYSA-N
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Description

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromomethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-Amino-6-(trifluoromethyl)pyridine followed by a substitution reaction to introduce the bromomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the bromomethyl group or to modify the trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of nitro or nitroso pyridine derivatives.

    Reduction: Formation of dehalogenated or modified trifluoromethyl pyridines.

Scientific Research Applications

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromomethyl group can act as a reactive site for further chemical modifications or interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Amino-2-bromo-6-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.

    2,6-Dibromo-4-(trifluoromethyl)aniline: Contains an aniline ring instead of pyridine, leading to different chemical properties and uses.

Uniqueness

2-Amino-3-bromomethyl-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromomethyl group offers a site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(bromomethyl)-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVFUNWERUCGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CBr)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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